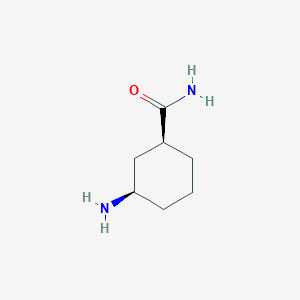
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide is an organic compound with a cyclohexane ring substituted with an amino group and a carboxamide group in the cis configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide can be synthesized through the catalytic hydrogenation of the corresponding aromatic or cyclohexene derivatives. One common method involves the hydrogenation of 3-aminobenzoic acid in the presence of a ruthenium catalyst. The reaction is carried out under high pressure and temperature conditions to achieve the desired cis configuration .
Industrial Production Methods
In industrial settings, the preparation of cis-3-aminocyclohexanecarboxamide often involves the use of Raney nickel as a catalyst. The sodium salts of the corresponding acids are hydrogenated at pressures of 100-150 atm and temperatures of 130-160°C. The resulting product is then isolated and purified through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting certain biological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of cis-3-aminocyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it has been found to competitively inhibit the transport of gamma-aminobutyric acid (GABA) in neuronal cells. This inhibition occurs through the binding of the compound to GABA transporters, thereby blocking the reuptake of GABA and increasing its availability in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-4-aminocyclohexanecarboxamide: Another isomer with different spatial orientation.
Cis-3-aminocyclohexanecarboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide is unique due to its specific cis configuration, which imparts distinct chemical and biological properties compared to its trans isomer and other related compounds. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
(1S,3R)-3-aminocyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m0/s1 |
InChI-Schlüssel |
FNMALDXUUZQFPN-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@@H](C1)N)C(=O)N |
Kanonische SMILES |
C1CC(CC(C1)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitrophenyl 3-[(benzenesulfonyl)amino]benzoate](/img/structure/B8316014.png)
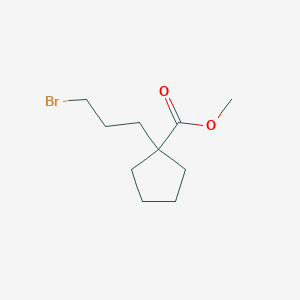
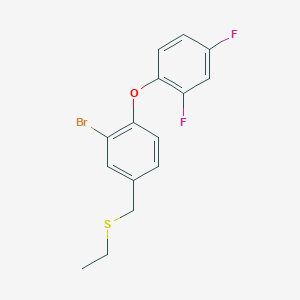
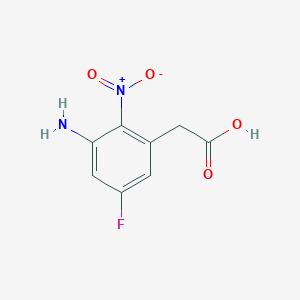
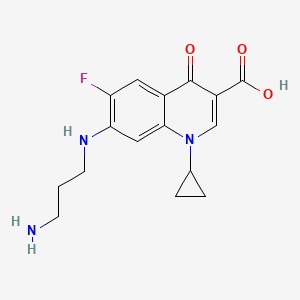
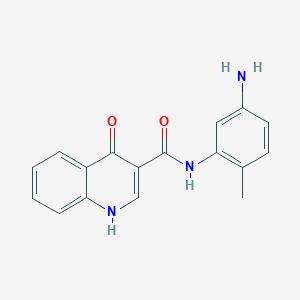
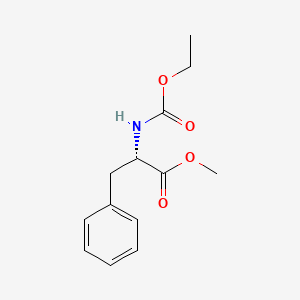
![4-(5-amino-1-pyridin-2-yl-1H-[1,2,4]triazol-3-ylamino)-benzoic acid](/img/structure/B8316042.png)
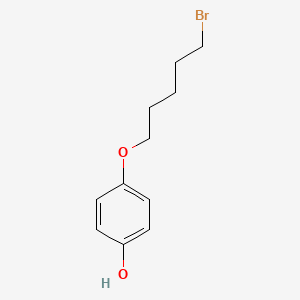
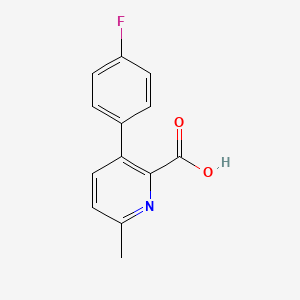
![Tert-butyl 3-[(3-hydroxypropyl)amino]-1-piperidinecarboxylate](/img/structure/B8316070.png)
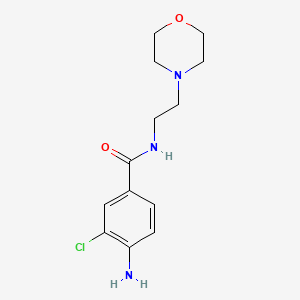

![6-Chloro-2-isopropyl-benzo[d][1,3]oxazin-4-one](/img/structure/B8316101.png)
